molecular formula C22H27N5O2 B2647525 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1019106-98-9

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2647525
CAS No.: 1019106-98-9
M. Wt: 393.491
InChI Key: CHCUNXCOSWUGHJ-UHFFFAOYSA-N
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Description

This compound is a synthetically derived acetamide featuring a pyrazolyl-dihydropyrimidinone core linked to a 4-ethylphenyl group via an acetamide bridge. Its structure integrates a 3,5-dimethylpyrazole moiety, an ethyl-substituted dihydropyrimidinone ring, and a para-ethylphenyl acetamide side chain. The molecule’s complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX ) and spectroscopic methods (e.g., NMR, IR ), for structural elucidation and property characterization.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-6-17-8-10-18(11-9-17)24-20(28)13-26-21(29)19(7-2)16(5)23-22(26)27-15(4)12-14(3)25-27/h8-12H,6-7,13H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCUNXCOSWUGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with various biological targets, which can modulate enzyme activity or receptor functions. Preliminary studies have indicated potential antihypertensive , anti-inflammatory , and analgesic activities .

Case Study: Antihypertensive Activity
In a study evaluating derivatives of pyrimidine compounds, the target compound exhibited significant antihypertensive effects in animal models. This suggests its potential for developing new antihypertensive medications .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitutions. Its versatility makes it an essential component in the development of new synthetic pathways.

Table: Common Reactions Involving the Compound

Reaction TypeDescription
OxidationCan be oxidized using potassium permanganate or hydrogen peroxide.
ReductionReduction can be achieved with sodium borohydride or lithium aluminum hydride.
Nucleophilic SubstitutionReacts with alkyl halides or acyl chlorides at the pyrazole and pyrimidine rings.

Material Science

Research into the material properties of this compound suggests its potential use in developing new materials with specific characteristics. The interaction of its structural components may lead to innovative applications in coatings, polymers, or nanotechnology.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrimidinone ring or the phenyl acetamide group. Below is a detailed comparison of key analogs based on substituent effects, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Functional Groups Notable Spectral Data (IR/NMR)
Target Compound 4-ethylphenyl C₂₃H₂₈N₆O₂ 444.51 Pyrazole, dihydropyrimidinone, acetamide Not reported in evidence
Analog 1 4-(trifluoromethyl)phenyl C₂₃H₂₅F₃N₆O₂ 498.48 Trifluoromethylphenyl, acetamide Not reported, but CF₃ expected to alter lipophilicity
Analog 2 Sulfonamide derivative C₁₂H₁₅N₅O₃S₃ 373.47 Sulfonamide, C=O, C=N IR: 1666 cm⁻¹ (C=O), 1627 cm⁻¹ (C=N); ¹H NMR: δ 1.2 (CH₃), 8.9 (NH)

Key Observations:

Substituent Effects: The 4-ethylphenyl group in the target compound confers moderate hydrophobicity, whereas the 4-(trifluoromethyl)phenyl analog (Analog 1) has enhanced electron-withdrawing properties and higher lipophilicity due to the CF₃ group . This could influence membrane permeability and target binding.

Spectroscopic Signatures :

  • While spectral data for the target compound are unavailable, Analog 2’s IR peaks (C=O at 1666 cm⁻¹, C=N at 1627 cm⁻¹) and NMR shifts (e.g., δ 8.9 for NH) provide a reference for acetamide/sulfonamide analogs .

Crystallographic Considerations: The dihydropyrimidinone core in such compounds likely participates in hydrogen-bonding networks, as seen in studies using SHELX and graph-set analysis . Trifluoromethyl or ethyl substituents may alter crystal packing and stability.

Key Observations:

  • Analog 1’s CF₃ group may improve metabolic stability, a feature critical for drug candidates .

Methodological Considerations

  • Crystallography : Tools like SHELX and CCP4 are critical for resolving structural details, especially hydrogen-bonding patterns (e.g., Etter’s graph-set theory ), which influence solubility and reactivity.
  • Spectroscopy : IR and NMR data (e.g., Analog 2 ) provide benchmarks for verifying synthetic analogs.

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring both pyrazole and pyrimidine moieties, suggests a diverse range of biological activities. This article explores its biological activity based on existing research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H24N4O2
Molecular Weight 320.40 g/mol
LogP 1.09
Polar Surface Area 51 Å
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0

The biological activity of this compound is linked to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the pyrazole and pyrimidine rings allows for potential modulation of various biological pathways.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of derivatives related to this compound on various cancer cell lines. For instance, research indicates that certain derivatives exhibit significant cytotoxicity against glioma cells (C6 cell line) with IC50 values ranging from 5.00 to 24.31 µM. One derivative was found to induce apoptosis effectively, suggesting its potential for glioma treatment .

Antimicrobial Properties

Preliminary studies have also suggested that compounds with similar structures may possess antimicrobial properties. While specific data on this compound is limited, derivatives containing pyrazole and pyrimidine rings have been shown to exhibit antibacterial and antifungal activities in various assays.

Study on Cytotoxic Effects

A study published in MDPI reported that certain derivatives of the compound exhibited selective cytotoxicity against cancer cell lines while sparing healthy cells. For example, a derivative demonstrated an IC50 value of 5.13 µM in C6 glioma cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM) in terms of efficacy .

Pharmacological Evaluation

Another pharmacological evaluation highlighted the varying biological profiles produced by different substitutions on the pyrimidine ring. The study emphasized that modifications at specific positions significantly altered the affinity for adenosine receptors, indicating a potential avenue for drug design targeting these pathways .

Q & A

Q. How to validate computational predictions of this compound’s bioactivity?

  • Use experimental data from high-throughput screens to refine QSAR models. Implement Bayesian optimization to iteratively improve prediction accuracy. Cross-check docking results (e.g., AutoDock Vina) with mutagenesis studies .

Q. What statistical frameworks are robust for analyzing dose-response discrepancies?

  • Apply non-linear regression models (e.g., Hill equation) with bootstrapping to quantify uncertainty. Use ANOVA to isolate batch effects or operator bias in multi-lab studies .

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